Dioxacarb

Descripción general

Descripción

Dioxacarb, also known as Elecron or Famid, is a phenyl methylcarbamate insecticide. It is primarily used to control pests in agricultural and non-agricultural settings. This compound functions as an inhibitor of cholinesterase, similar to organophosphates, and is known for its high toxicity to aquatic animals .

Métodos De Preparación

Dioxacarb is synthesized through the reaction of 2-(1,3-dioxolan-2-yl)phenol with methyl isocyanate. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods involve the use of high-performance liquid chromatography (HPLC) to ensure the purity and quality of the compound .

Análisis De Reacciones Químicas

Dioxacarb undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various by-products, depending on the conditions and reagents used.

Reduction: Reduction reactions can lead to the formation of different carbamate derivatives.

Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. .

Aplicaciones Científicas De Investigación

Dioxacarb has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of carbamate pesticides.

Medicine: Investigated for its potential effects on human health, particularly its role as a cholinesterase inhibitor.

Mecanismo De Acción

Dioxacarb exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, resulting in continuous nerve impulse transmission. The inhibition is reversible, and the compound forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes .

Comparación Con Compuestos Similares

Dioxacarb is similar to other carbamate insecticides such as carbaryl, aldicarb, and methomyl. it is unique in its specific chemical structure and its high toxicity to aquatic animals. Unlike some other carbamates, this compound is not persistent in soils and has a low volatility, reducing its environmental impact .

Similar Compounds

- Carbaryl

- Aldicarb

- Methomyl

- Propoxur

- Oxamyl

This compound’s unique properties make it a valuable compound in various scientific and industrial applications, despite its high toxicity and potential environmental impact.

Actividad Biológica

Dioxacarb is a phenyl methylcarbamate insecticide widely used in agriculture for pest control. Understanding its biological activity is critical for assessing its safety and efficacy. This article reviews the cytotoxic and genotoxic effects of this compound, supported by empirical research findings, data tables, and relevant case studies.

This compound's chemical structure contributes to its biological activity. It acts primarily as an insecticide, affecting the nervous systems of pests. Its mode of action involves inhibiting acetylcholinesterase, leading to the accumulation of acetylcholine at nerve synapses, which results in paralysis and death of the target insects.

Cytotoxicity and Genotoxicity Studies

Research has shown that this compound exhibits significant cytotoxic effects on human peripheral lymphocytes and plant cells. A pivotal study evaluated its impact through two main assays: the chromosome aberrations (CA) assay and the Allium test.

Chromosome Aberrations Assay

In this assay, human peripheral blood lymphocytes were exposed to varying concentrations of this compound (62.5, 125, 250, and 500 ppm). The results indicated:

- Cytotoxic Effects : this compound reduced the mitotic index (MI) significantly at concentrations of 250 ppm and above, indicating cytotoxicity.

- Genotoxic Effects : No significant increase in CA frequency was observed across treated groups compared to controls, suggesting that this compound is not genotoxic at the tested concentrations.

Table 1: Chromosome Aberration Results

| Concentration (ppm) | CA Frequency (per 100 cells) | MI (%) | Abnormal Cell % |

|---|---|---|---|

| Control | 0.02 | 30 | 5 |

| 62.5 | 0.03 | 29 | 6 |

| 125 | 0.03 | 25 | 8 |

| 250 | 0.05 | 20 | 12 |

| 500 | 0.06 | 15 | 15 |

Allium Test

The Allium test assessed the impact of this compound on root growth inhibition in Allium cepa. The findings revealed a dose-dependent inhibition of root growth:

- EC50 Determination : The effective concentration for root growth inhibition was calculated at various doses.

- Mitotic Index : A significant decrease in MI was noted across all concentrations compared to control groups.

Table 2: Allium Test Results

| Concentration (ppm) | Mean Root Length (cm) ± SD | % Inhibition |

|---|---|---|

| Control (1% DMSO) | 4.40 ± 0.21 | – |

| 6.25 | 3.55 ± 0.27 | 19.32 |

| 12.5 | 2.88 ± 0.12 | 34.55 |

| 25 | 2.51 ± 0.30 | 42.95 |

| 50 | 2.31 ± 0.19 | 47.50 |

| 100 | 2.02 ± 0.17 | 54.09 |

Health Risk Assessment

A health risk assessment conducted in Uganda highlighted this compound's chronic health risks associated with pesticide residue in food products:

- Hazard Quotients : this compound had a hazard quotient of 55 , indicating potential chronic health risks for consumers, especially among vulnerable populations such as children.

- Exposure Scenarios : The study outlined various exposure scenarios based on dietary ingestion patterns, revealing that chronic health risks decreased with age but remained significant across all age groups.

Propiedades

IUPAC Name |

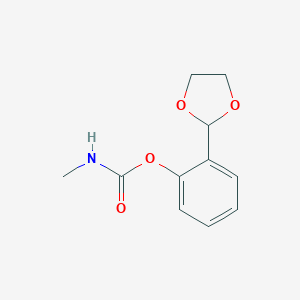

[2-(1,3-dioxolan-2-yl)phenyl] N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-12-11(13)16-9-5-3-2-4-8(9)10-14-6-7-15-10/h2-5,10H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDKQRNRRDYRQKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)OC1=CC=CC=C1C2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041886 | |

| Record name | Dioxacarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6988-21-2 | |

| Record name | Dioxacarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6988-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioxacarb [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006988212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dioxacarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dioxacarb | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIOXACARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/698BEK3133 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Dioxacarb?

A1: this compound, like other carbamate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE) [, , ]. This enzyme is crucial for the breakdown of the neurotransmitter acetylcholine (ACh) in the nervous system. By inhibiting AChE, this compound leads to an excessive accumulation of ACh in the synapse, causing overstimulation of cholinergic receptors and ultimately leading to paralysis and death in target organisms.

Q2: What are the structural characteristics of this compound?

A2: this compound is a carbamate insecticide with the chemical name 2-(1,3-dioxolan-2-yl)phenyl methylcarbamate. Its molecular formula is C11H13NO5, and it has a molecular weight of 239.23 g/mol [, , ].

Q3: Does this compound degrade at high temperatures?

A3: Yes, this compound is known to be thermolabile []. Studies have shown that it degrades significantly at temperatures above its boiling point, producing methyl isocyanate and the corresponding phenol. Different injection techniques in gas chromatography can influence the extent of thermal degradation observed [].

Q4: Is there any information about how the structure of this compound relates to its activity?

A4: While specific SAR studies on this compound were not present in the provided abstracts, its classification as an N-methylcarbamate [, ] suggests its activity is linked to the carbamate functional group. Modifications to this group or the aromatic ring could significantly influence its interaction with AChE and thus its potency and selectivity.

Q5: How stable is this compound in biological samples?

A5: this compound can degrade in biological samples like beef, duck, and chicken liver tissues over time, especially at room temperature []. The study suggests cryogenic storage conditions are crucial for preserving this compound concentrations for accurate analysis.

Q6: What is the toxicity profile of this compound?

A6: this compound is classified as highly toxic to fish []. Studies show a range of LC50 values for different fish species. Additionally, research indicates potential cytotoxic and genotoxic effects of this compound in human peripheral blood lymphocytes [] and structural and functional changes in the brain and spinal cord of exposed animals [, ].

Q7: Has resistance to this compound been observed in insects?

A7: Yes, resistance to this compound has been reported in several insect species. For instance, studies in Bulgaria identified varying levels of resistance to this compound in different populations of the German cockroach (Blattella germanica) []. Similarly, research has shown that housefly populations in Hungary exhibit resistance to this compound [].

Q8: What analytical techniques are used to detect and quantify this compound?

A8: Various methods have been employed to determine this compound levels in different matrices. These include:

- Gas chromatography coupled with mass spectrometry (GC-MS): used for analyzing this compound residues in vegetables after extraction and cleanup using methods like QuEChERS [].

- Liquid chromatography (LC): utilized for determining this compound and other N-methylcarbamates in drinking water [] and animal tissues [].

- Thin-layer chromatography (TLC): used to analyze this compound and other pesticides in soil samples with different adsorbents and developing solvents [].

Q9: Does this compound pose any environmental risks?

A9: While specific details on the environmental fate and impact of this compound are limited in the provided abstracts, its use as a pesticide suggests potential risks to non-target organisms [, ]. Further research is needed to fully assess its persistence, bioaccumulation potential, and effects on ecosystems.

Q10: Are there alternative insecticides being investigated for replacing or supplementing this compound?

A10: Research explores various insecticide combinations for controlling pests while managing resistance. Studies have investigated the efficacy of mixtures containing deltamethrin, organophosphates, carbamates (including this compound), pyrethroids, and insect growth regulators against houseflies [, ]. This highlights the ongoing search for effective alternatives and strategies to combat insecticide resistance.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.